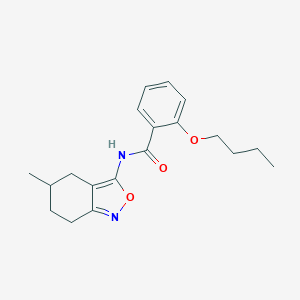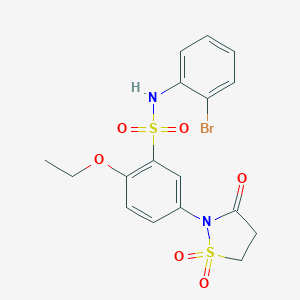
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide, also known as BPIQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BPIQ, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves its ability to bind to specific targets, such as enzymes or proteins, and inhibit their activity. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide achieves this by forming covalent bonds with the target, which disrupts its function. The exact mechanism of action may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Biochemische Und Physiologische Effekte
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. In some cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In other cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to inhibit viral replication or bacterial growth. However, the exact effects may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide also has limitations, such as its potential toxicity and its limited availability. Researchers must take these factors into consideration when designing experiments involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a water treatment agent, particularly in developing countries where access to clean water is limited. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has been synthesized using a specific method. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has a mechanism of action that involves its ability to bind to specific targets and inhibit their activity. It has various biochemical and physiological effects, depending on the target and concentration. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-bromoaniline with ethyl 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonate in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its ability to inhibit certain enzymes and its effect on protein-protein interactions. In environmental science, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been evaluated for its potential use as a water treatment agent.
Eigenschaften
Produktname |
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C17H17BrN2O6S2 |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17BrN2O6S2/c1-2-26-15-8-7-12(20-17(21)9-10-27(20,22)23)11-16(15)28(24,25)19-14-6-4-3-5-13(14)18/h3-8,11,19H,2,9-10H2,1H3 |
InChI-Schlüssel |
VMAKHDTWEASZGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
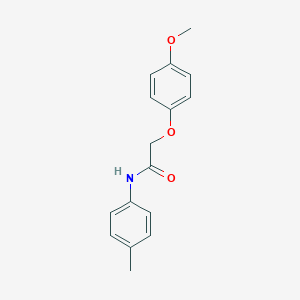
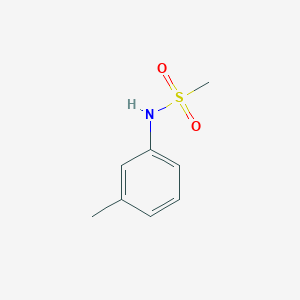
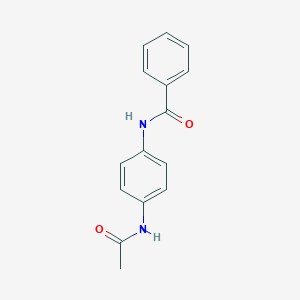
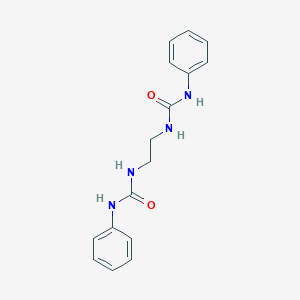
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
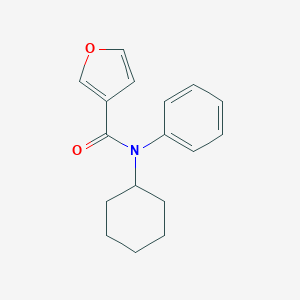
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
